(2r)-6-Hydroxy-2-methyl-2h-pyran-3(6h)-one
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Overview
Description
(2r)-6-Hydroxy-2-methyl-2h-pyran-3(6h)-one is an organic compound belonging to the class of pyranones It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-6-Hydroxy-2-methyl-2h-pyran-3(6h)-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-hydroxy-4-methylpent-3-en-2-one. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the pyran ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2r)-6-Hydroxy-2-methyl-2h-pyran-3(6h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2r)-6-Hydroxy-2-methyl-2h-pyran-3(6h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (2r)-6-Hydroxy-2-methyl-2h-pyran-3(6h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
(2r,3r)-2,3-Butanediol: A diol with similar structural features but different functional groups.
(2r,3s)-2,3-Butanediol: Another diol with stereoisomeric differences.
2,3-Dimethyl-2,3-butanediol (Pinacol): A compound with a similar pyran ring structure but different substituents.
Uniqueness
(2r)-6-Hydroxy-2-methyl-2h-pyran-3(6h)-one is unique due to its specific hydroxyl and methyl substituents on the pyran ring, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
247244-64-0 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(6R)-2-hydroxy-6-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h2-4,6,8H,1H3/t4-,6?/m1/s1 |
InChI Key |
PLYSJDAYJMFETG-NJXYFUOMSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C=CC(O1)O |
Canonical SMILES |
CC1C(=O)C=CC(O1)O |
Origin of Product |
United States |
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